(2S)-1-[5-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-ylsulfonyl)-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-2-yl]-2-hydroxy-2-(2-methyl-1,3-benzoxazol-4-yl)ethanone

Catalog No.
S11250323
CAS No.
M.F
C23H22N4O7S
M. Wt
498.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-1-[5-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-...

Product Name

(2S)-1-[5-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-ylsulfonyl)-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-2-yl]-2-hydroxy-2-(2-methyl-1,3-benzoxazol-4-yl)ethanone

IUPAC Name

(2S)-1-[5-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-ylsulfonyl)-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-2-yl]-2-hydroxy-2-(2-methyl-1,3-benzoxazol-4-yl)ethanone

Molecular Formula

C23H22N4O7S

Molecular Weight

498.5 g/mol

InChI

InChI=1S/C23H22N4O7S/c1-13-25-20-17(3-2-4-18(20)34-13)21(28)23(29)26-9-14-11-27(12-15(14)10-26)35(30,31)16-7-19-22(24-8-16)33-6-5-32-19/h2-4,7-8,21,28H,5-6,9-12H2,1H3/t21-/m0/s1

InChI Key

SCFWBZTVFCUBIZ-NRFANRHFSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2O1)C(C(=O)N3CC4=C(C3)CN(C4)S(=O)(=O)C5=CC6=C(N=C5)OCCO6)O

Isomeric SMILES

CC1=NC2=C(C=CC=C2O1)[C@@H](C(=O)N3CC4=C(C3)CN(C4)S(=O)(=O)C5=CC6=C(N=C5)OCCO6)O

The compound (2S)-1-[5-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-ylsulfonyl)-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-2-yl]-2-hydroxy-2-(2-methyl-1,3-benzoxazol-4-yl)ethanone is a complex organic molecule characterized by multiple functional groups and a unique structural arrangement. This compound features a sulfonamide moiety linked to a tetrahydropyrrolo structure and a hydroxyl group, contributing to its potential biological activity. The presence of the dioxin and benzoxazole rings enhances its chemical diversity, making it an interesting subject for medicinal chemistry research.

The compound's reactivity can be attributed to its functional groups:

  • Hydroxyl Group: This group can participate in hydrogen bonding and act as a nucleophile in substitution reactions.
  • Sulfonamide Group: Known for its ability to form strong hydrogen bonds, this functional group may engage in various electrophilic aromatic substitutions or nucleophilic attacks.
  • Dioxin Ring: This heterocyclic structure can undergo oxidation or reduction reactions depending on the conditions.

In biological systems, these functional groups can interact with enzymes and receptors, potentially leading to various metabolic pathways and biochemical transformations

Research indicates that compounds similar to this one exhibit a range of biological activities including:

  • Antimicrobial Properties: Many dioxin derivatives have shown efficacy against various bacterial strains.
  • Antioxidant Activity: The presence of hydroxyl groups often correlates with the ability to scavenge free radicals .
  • Enzyme Inhibition: Compounds with sulfonamide functionalities are known to inhibit specific enzymes involved in metabolic pathways .

In vitro studies are essential for evaluating the specific biological activities of this compound.

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Dioxin Ring: This could be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Sulfonamide Group: This step may involve the reaction of an amine with a sulfonyl chloride.
  • Tetrahydropyrrolo Formation: This could be synthesized via cyclization of suitable precursors under acidic or basic conditions.
  • Final Coupling Reactions: The final structure is assembled through coupling reactions that link all components together.

Each synthetic step requires careful optimization to ensure high yields and purity .

The potential applications of this compound span various fields:

  • Pharmaceutical Development: Due to its diverse biological activities, it could serve as a lead compound for drug development targeting infections or oxidative stress-related diseases.
  • Material Science: The unique properties of the dioxin ring may find applications in developing new materials or coatings.
  • Biochemical Research: Its interactions with biological macromolecules make it valuable for studying enzyme kinetics and receptor-ligand interactions.

Interaction studies involving this compound can provide insights into its mechanism of action:

  • Binding Affinity Assessments: Techniques such as surface plasmon resonance or isothermal titration calorimetry can be employed to measure how well the compound binds to target proteins.
  • In vitro Assays: Evaluating the effects on cell viability and metabolic activity can reveal potential therapeutic effects or toxicity profiles.

Understanding these interactions is crucial for advancing its application in drug design .

Several compounds share structural features with this molecule, allowing for comparative analysis:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Compound ADioxin ringAntimicrobialSimple structure
Compound BSulfonamideAntioxidantHigh solubility
Compound CTetrahydropyrroleEnzyme inhibitorSpecificity towards certain enzymes

This compound is unique due to its combination of multiple heterocyclic structures and functional groups that enhance its potential biological activities compared to simpler analogs .

XLogP3

-0.5

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

498.12092023 g/mol

Monoisotopic Mass

498.12092023 g/mol

Heavy Atom Count

35

Dates

Last modified: 08-08-2024

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